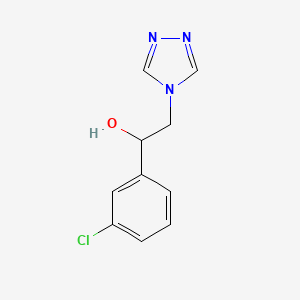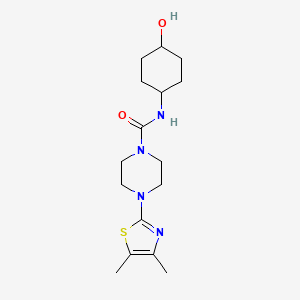
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol, also known as Clotrimazole, is a synthetic antifungal drug that is used to treat various fungal infections. It belongs to the family of azole antifungal agents and is commonly used to treat infections such as ringworm, athlete's foot, and jock itch. Clotrimazole is also used in laboratory experiments to inhibit the growth of fungi and yeast.
Mechanism of Action
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of cellular contents and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is primarily metabolized by the liver and excreted in the urine. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a half-life of approximately 2 hours in humans.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol in laboratory experiments is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungi and yeast, making it a useful tool in the study of fungal biology. However, one limitation of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol. One area of interest is the development of new formulations of the drug that can improve its solubility and efficacy. Additionally, there is ongoing research into the use of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol as a potential treatment for other fungal infections, such as those caused by Aspergillus and Cryptococcus species. Finally, there is interest in studying the mechanisms of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol resistance in fungi and developing new strategies to overcome this resistance.
Synthesis Methods
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is synthesized by reacting 1-(3-chlorophenyl)-2,4-dichloro-1H-imidazole with potassium hydroxide in the presence of 1,2,4-triazole to form 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. The resulting compound is then reduced with sodium borohydride to form 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungi and yeast. It has also been used in research to study the mechanisms of fungal cell growth and proliferation. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to inhibit the growth of Candida albicans, a common cause of vaginal yeast infections, and has been used in clinical trials to treat systemic fungal infections.
properties
IUPAC Name |
1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYBWZUINJFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)


